4-Diphosphocytidyl-2-C-methyl-D-erythritol is a crucial intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate pathway, which is vital for the biosynthesis of isoprenoids in many bacteria and plants. This compound is significant because it does not exist in higher animals, including humans, making it an attractive target for antimicrobial drug development. The methylerythritol phosphate pathway is essential for the synthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which are fundamental building blocks for various biological molecules, including terpenes and carotenoids .
4-Diphosphocytidyl-2-C-methyl-D-erythritol is derived from the precursor 2-C-methyl-D-erythritol 4-phosphate through enzymatic reactions catalyzed by specific kinases and synthases within the methylerythritol phosphate pathway. The pathway is present in various pathogenic microbes, including Mycobacterium tuberculosis, which further emphasizes its importance in biochemistry and potential pharmaceutical applications .
This compound can be classified under several categories:
The synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol has been achieved through various methods, primarily involving multi-step organic synthesis. One notable approach involves starting from D-arabinose to produce the necessary intermediates through selective phosphorylation and other reactions .
The molecular structure of 4-diphosphocytidyl-2-C-methyl-D-erythritol consists of a cytidine moiety linked to a diphosphate group and a 2-C-methyl-D-erythritol unit. The structural formula emphasizes the presence of multiple phosphate groups, which are critical for its function in biochemical pathways.
4-Diphosphocytidyl-2-C-methyl-D-erythritol participates in several key reactions within the methylerythritol phosphate pathway:
These reactions often require specific enzyme conditions (e.g., pH, temperature) and cofactors (e.g., magnesium ions) to proceed efficiently.
The mechanism of action for 4-diphosphocytidyl-2-C-methyl-D-erythritol primarily involves its role as a substrate in enzymatic reactions that lead to the production of isoprenoid precursors.
4-Diphosphocytidyl-2-C-methyl-D-erythritol has several important applications:
4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) is a pivotal intermediate in the methylerythritol phosphate (MEP) pathway, a metabolic route exclusively used by many bacteria and plant chloroplasts for synthesizing isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [4]. The MEP pathway initiates with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by IspC (DXP reductoisomerase) [9]. MEP undergoes cytidylation via IspD (MEP cytidylyltransferase), yielding CDP-ME [1] [8].
CDP-ME is subsequently phosphorylated at its 2-hydroxy position by CDP-ME kinase (IspE), generating 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) [6] [8]. This reaction requires ATP as a phosphate donor and is Mg²⁺-dependent. CDP-ME2P is then cyclized by IspF to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), releasing cytidine monophosphate (CMP) [2] [4]. The latter steps involve reductive ring opening (IspG) and reduction (IspH) to produce IPP and DMAPP.
Regulatory studies reveal that CDP-ME2P conversion by IspF is modulated by pathway intermediates. MEP activates IspF, increasing its kcat/Km from 0.18 μM⁻¹ min⁻¹ to 0.86 μM⁻¹ min⁻¹, while farnesyl diphosphate (FDP) inhibits the IspF-MEP complex, suggesting feedback regulation [4].
Table 1: Key Enzymes and Reactions in the MEP Pathway Involving CDP-ME
Enzyme | Reaction | Product |
---|---|---|
IspD | Cytidylyl transfer from CTP to MEP | CDP-ME |
IspE | ATP-dependent phosphorylation of CDP-ME at C2-OH | CDP-ME2P |
IspF | Cyclization of CDP-ME2P with CMP release | MEcDP |
Isoprenoid biosynthesis occurs via two evolutionarily distinct pathways: the MEP pathway (non-mevalonate) and the mevalonate (MVA) pathway. The MEP pathway operates in Gram-negative bacteria (e.g., Escherichia coli), some Gram-positive bacteria (e.g., Mycobacterium tuberculosis), apicomplexan parasites (e.g., Plasmodium falciparum), and plant plastids. In contrast, the MVA pathway is utilized by eukaryotes (including humans), archaea, fungi, and other Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [7] [10].
CDP-ME is exclusive to the MEP pathway and has no counterpart in the MVA route. The MVA pathway generates IPP/DMAPP via acetyl-CoA condensation to form mevalonate, followed by phosphorylation and decarboxylation. Conversely, the MEP pathway converts pyruvate and glyceraldehyde 3-phosphate into IPP/DMAPP through CDP-ME and other phosphorylated intermediates [1] [9]. Enzymes like IspE and IspF (acting on CDP-ME/CDP-ME2P) are absent in the MVA pathway, making them targets for antimicrobial development. For example, Mycobacterium tuberculosis IspE is structurally distinct from human kinases, with unique ATP and CDP-ME binding pockets confirmed by crystallography [7] [8].
Table 2: Key Differences Between MEP and MVA Pathways
Feature | MEP Pathway | MVA Pathway |
---|---|---|
Initial Substrates | Pyruvate + Glyceraldehyde 3-phosphate | Acetyl-CoA |
Key Intermediates | MEP, CDP-ME, CDP-ME2P, MEcDP | Mevalonate, IPP |
CDP-ME Role | Essential phosphorylation/cyclization substrate | Absent |
Organisms | Gram-negative bacteria, Plasmodium, plants | Mammals, fungi, Gram-positive bacteria |
The MEP pathway is phylogenetically widespread but absent in mammals, driving its exploration for antibiotic development. Key groups utilizing this pathway include:
Gene disruption studies confirm the pathway’s essentiality. In Mycobacterium smegmatis, IspE (which phosphorylates CDP-ME) cannot be knocked out without a rescue plasmid, proving its critical role in bacterial survival [8]. The taxonomic distribution underscores CDP-ME’s relevance as a marker for organisms susceptible to MEP pathway inhibitors.
Table 3: Taxonomic Distribution of MEP Pathway Enzymes
Organism Group | Examples | Pathway Essential? |
---|---|---|
Gram-Negative Bacteria | Escherichia coli, Vibrio cholerae | Yes |
Gram-Positive Bacteria | Mycobacterium tuberculosis | Yes |
Apicomplexan Parasites | Plasmodium falciparum | Yes |
Plants | Arabidopsis thaliana | Yes (in chloroplasts) |
Compound Names Mentioned:
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